molecular formula C100H132N26O13 B12377549 Retro-indolicidin

Retro-indolicidin

Cat. No.: B12377549
M. Wt: 1906.3 g/mol
InChI Key: URAYGHMKVDKOFC-GZCUHJJESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of retro-indolicidin involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids in the reverse order of the native sequence. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Retro-indolicidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Retro-indolicidin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Retro-indolicidin is compared with other antimicrobial peptides, such as:

Properties

Molecular Formula

C100H132N26O13

Molecular Weight

1906.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C100H132N26O13/c1-5-57(4)85(86(103)127)123-92(133)76(45-56(2)3)117-93(134)82-36-20-42-124(82)96(137)79(48-60-53-112-71-31-13-8-25-65(60)71)120-88(129)74(34-16-17-39-101)116-90(131)77(46-58-51-110-69-29-11-6-23-63(58)69)118-94(135)83-37-22-44-126(83)98(139)81(50-62-55-114-73-33-15-10-27-67(62)73)122-91(132)78(47-59-52-111-70-30-12-7-24-64(59)70)119-95(136)84-38-21-43-125(84)97(138)80(49-61-54-113-72-32-14-9-26-66(61)72)121-89(130)75(35-19-41-109-100(106)107)115-87(128)68(102)28-18-40-108-99(104)105/h6-15,23-27,29-33,51-57,68,74-85,110-114H,5,16-22,28,34-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,131)(H,117,134)(H,118,135)(H,119,136)(H,120,129)(H,121,130)(H,122,132)(H,123,133)(H4,104,105,108)(H4,106,107,109)/t57-,68-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1

InChI Key

URAYGHMKVDKOFC-GZCUHJJESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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